7-bromo-4,5-difluorobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4,5-difluorobenzofuran typically involves the bromination and fluorination of benzofuran derivatives. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran rings . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4,5-difluorobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include organoboron compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the benzofuran ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and organoboron reagents under mild conditions.
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzofuran derivatives .
Scientific Research Applications
7-Bromo-4,5-difluorobenzofuran has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-4,5-difluorobenzofuran involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and disrupt cellular processes, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases like cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Angelicin: Known for its biological activities and medical uses.
Uniqueness: 7-Bromo-4,5-difluorobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual fluorination and bromination make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H3BrF2O |
---|---|
Molecular Weight |
233.01 g/mol |
IUPAC Name |
7-bromo-4,5-difluoro-1-benzofuran |
InChI |
InChI=1S/C8H3BrF2O/c9-5-3-6(10)7(11)4-1-2-12-8(4)5/h1-3H |
InChI Key |
DCNVPYHWDHKFIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C(=C21)F)F)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.